molecular formula C14H17BrFNO2 B1446143 8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1478111-17-9

8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B1446143
CAS No.: 1478111-17-9
M. Wt: 330.19 g/mol
InChI Key: ZKQWRJQFYXCKKU-UHFFFAOYSA-N
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Description

8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spiro compound characterized by its unique bicyclic structure, which includes a spiro linkage between two rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds under specific conditions to form the desired spiro compound . Another method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process .

Industrial Production Methods

Industrial production of this compound may leverage the same synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Radical Initiators: Such as azobisisobutyronitrile (AIBN) for radical cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while cyclization reactions can produce complex spirocyclic structures .

Scientific Research Applications

8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to the presence of both bromine and fluorine atoms in its structure, which can significantly influence its reactivity and biological activity. This dual halogenation provides opportunities for selective functionalization and enhanced interaction with biological targets .

Properties

IUPAC Name

8-[(4-bromo-2-fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrFNO2/c15-12-2-1-11(13(16)9-12)10-17-5-3-14(4-6-17)18-7-8-19-14/h1-2,9H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQWRJQFYXCKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
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8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
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8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
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8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
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8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
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8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

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